Product packaging for Zinc valerate(Cat. No.:CAS No. 556-38-7)

Zinc valerate

Cat. No.: B3059542
CAS No.: 556-38-7
M. Wt: 267.6 g/mol
InChI Key: BUDAIZWUWHWZPQ-UHFFFAOYSA-L
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Description

Contextualization of Zinc Carboxylates within Coordination Chemistry

Zinc valerate (B167501) is a member of the broader class of zinc carboxylates, which are coordination complexes featuring a zinc ion bonded to one or more carboxylate ligands (RCOO⁻). wikipedia.org These compounds are significant in coordination chemistry due to the versatile coordination modes of the carboxylate group and the electronic properties of the zinc(II) ion. mdpi.comuab.cat

The zinc(II) ion possesses a d¹⁰ electronic configuration, allowing for a variety of coordination numbers and geometries, including tetrahedral and octahedral arrangements. uab.cattandfonline.com This flexibility, combined with its Lewis acid character, makes zinc a good catalyst and a versatile metal center for constructing complex architectures. mdpi.com Carboxylate ligands can bind to metal ions in several ways, most commonly as monodentate (binding through one oxygen atom), bidentate chelating (both oxygen atoms binding to the same metal), or bridging (linking two or more metal centers). wikipedia.orgnih.gov This adaptability allows for the formation of diverse structures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers (CPs). mdpi.comuab.cat The ability of carboxylate derivatives to link Zn(II) ions by forming two- or three-atom bridges is well-established. mdpi.com

Significance of Valerate Ligands in Metal-Organic Systems

The valerate ligand, derived from valeric acid (a five-carbon straight-chain fatty acid), possesses specific characteristics that make it a valuable component in metal-organic systems. cymitquimica.com The length of its hydrocarbon chain (C5) influences properties such as solubility, lipid permeability, and steric hindrance compared to shorter-chain carboxylates like formate (B1220265) (C1) or acetate (B1210297) (C2).

In the construction of metal-organic frameworks (MOFs), the choice of the organic ligand is critical as it defines structural attributes like pore size, framework rigidity, and coordination mode. researchgate.net Flexible ligands, such as valerate, can lead to the formation of novel crystalline frameworks with dynamic properties. researchgate.net The flexibility of the valerate chain allows it to adopt different conformations, which can be exploited to create materials with unique functions.

Recent research has demonstrated the use of valerate anions in the synthesis of zinc layered hydroxide (B78521) (ZLH) intercalation materials. researchgate.net In these structures, valerate anions are intercalated between the inorganic ZLH layers, creating a nanohybrid material with a basal spacing of 19.8 Å. researchgate.net This arrangement is being explored for the development of controlled-release formulations, for instance, for insect pheromones, where the release of the valerate anion can be controlled by environmental pH. researchgate.net

Overview of Current Academic Interest and Research Trajectories for Zinc Valerate

Current research on this compound is focused on its application as a precursor for advanced materials and its role in novel coordination compounds. A significant area of investigation is the thermal decomposition of this compound to produce zinc oxide (ZnO) nanoparticles. This process is exothermic and typically begins at around 160°C, yielding ZnO and valeric acid derivatives as the main products. The resulting zinc oxide often has a porous structure, making it potentially useful in catalysis. Researchers are standardizing protocols for this synthesis to control the size and properties of the resulting ZnO nanoparticles for various applications.

Another research trajectory involves using this compound in the synthesis of other inorganic materials. For example, it has been listed as a suitable salt for preparing zinc selenide (B1212193) (ZnSe) and zinc sulfide (B99878) (ZnS) in high purity by dissolving it in an alkanol and reacting it with H₂Se or H₂S gas. google.com

Furthermore, the coordination chemistry of this compound continues to be explored. Studies involving coordination compounds of this compound with other ligands, such as isonicotinic acid hydrazide, have been conducted to synthesize and characterize new complexes with potentially interesting properties. researchgate.net Spectroscopic techniques are crucial for this characterization. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the coordination between the zinc ion and the carboxylate group, with characteristic peaks appearing for the antisymmetric (around 1540 cm⁻¹) and symmetric (around 1420 cm⁻¹) COO⁻ stretches. rsc.org

The development of novel drug formulations and delivery systems represents another frontier, with the broader class of zinc compounds being investigated for their therapeutic potential. datastringconsulting.com The unique properties of this compound may offer advantages in creating new materials for biomedical applications. datastringconsulting.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4Zn B3059542 Zinc valerate CAS No. 556-38-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDAIZWUWHWZPQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)[O-].CCCCC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-52-4 (Parent), 23713-49-7 (Parent)
Record name Zinc valerate [USP]
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DSSTOX Substance ID

DTXSID00890509
Record name Pentanoic acid, zinc salt (2:1)
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Molecular Weight

267.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-38-7
Record name Zinc valerate [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, zinc salt (2:1)
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Record name Pentanoic acid, zinc salt (2:1)
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Record name Zinc divalerate
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Record name ZINC VALERATE
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Synthetic Methodologies and Preparative Routes for Zinc Valerate

Laboratory-Scale Synthesis Protocols

Metathesis Reactions

Metathesis reactions, also known as salt metathesis, are a common approach for synthesizing metal carboxylates. This method involves the reaction between a soluble zinc salt and an alkali metal valerate (B167501), leading to the precipitation of the less soluble zinc valerate.

A widely employed metathesis route involves the reaction of zinc chloride ($ \text{ZnCl}_2 \text{C}_5\text{H}_9\text{COONa} $). This reaction proceeds according to the following stoichiometry:

In a typical laboratory procedure, sodium valerate, prepared separately, is dissolved in water. This aqueous solution is then added dropwise to a solution of zinc chloride, also dissolved in water. The reaction typically induces the immediate precipitation of this compound as a flocculent solid benchchem.com.

The alkali metal valerate precursor, most commonly sodium valerate, is synthesized from valeric acid. One established method involves dissolving valeric acid in ethanol (B145695) and then adding an equimolar amount of sodium hydroxide (B78521) solution under stirring at an elevated temperature, such as 70°C benchchem.com. Alternatively, valeric acid can be dissolved in water, followed by the slow addition of sodium hydroxide solution, after which pure sodium valerate crystals are filtered chembk.com.

Direct Reaction Methods

Direct reaction methods involve the acid-base neutralization reaction between a zinc compound and valeric acid or its derivatives.

Zinc oxide ($ \text{ZnO} $) can be directly reacted with valeric acid to produce this compound. The reaction equation is as follows:

A typical laboratory protocol involves suspending zinc oxide (e.g., 1.0 mmol) in an excess of valeric acid (e.g., 2.2 mmol) under an inert atmosphere. The mixture is then heated under reflux at approximately 120°C for 6–8 hours to facilitate the reaction and drive off water. Following the reaction, unreacted valeric acid is removed via vacuum distillation, and the resulting residue is recrystallized, often from ethanol, to obtain purified this compound benchchem.com.

Zinc carbonate ($ \text{ZnCO}_3 $) can also serve as a zinc precursor. While often used to produce zinc oxide via calcination, zinc carbonate can react with acids. However, direct reaction with valeric acid to form this compound is less commonly detailed in the literature compared to using zinc oxide or zinc chloride. Zinc carbonate itself is typically synthesized by reacting a water-soluble zinc salt, such as zinc sulfate (B86663), with sodium carbonate or sodium bicarbonate nanografi.comatamanchemicals.com.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of the synthesized this compound. Key parameters include:

Stoichiometry : Precise control of the molar ratios of reactants is essential to ensure complete reaction and minimize unreacted starting materials or side products.

Temperature and Reaction Time : Elevated temperatures, such as reflux conditions, are often employed to accelerate the reaction rate. The duration of the reaction needs to be sufficient for completion but not so long as to cause degradation of the product benchchem.com.

Solvent Selection : Solvents like ethanol and water are commonly used, and their purity can influence the outcome. The choice of solvent can affect solubility, reaction rate, and ease of product isolation benchchem.com.

Purification Methods : Post-synthesis purification is critical. This typically involves filtration of the precipitated this compound, followed by sequential washing with various solvents such as water, ethanol, methanol (B129727), and acetone (B3395972) to remove soluble impurities like alkali metal halides or unreacted acid. Drying the purified product, often at moderate temperatures (e.g., 40°C), completes the process benchchem.com.

Impurity Control : In metathesis reactions, the formation of metal hydroxide impurities can be minimized through automated pH control during the process benchchem.com.

While specific yield data for laboratory-scale syntheses are not universally reported, optimization efforts aim for yields exceeding 90% in scaled-up processes benchchem.com.

Table 1: Summary of this compound Synthesis Methods

MethodZinc PrecursorValeric Acid SourceKey ReactantsGeneral ConditionsByproducts / Notes
Metathesis Reaction Zinc Chloride ($ \text{ZnCl}_2 $)Sodium Valerate ($ \text{C}_5\text{H}_9\text{COONa} $)$ \text{ZnCl}_2 $, $ \text{C}_5\text{H}_9\text{COONa} $Aqueous solution, dropwise addition, precipitation$ \text{NaCl} $
Direct Reaction Zinc Oxide ($ \text{ZnO} $)Valeric Acid ($ \text{C}_5\text{H}_9\text{COOH} $)$ \text{ZnO} $, $ \text{C}_5\text{H}_9\text{COOH} $Reflux at 120°C for 6–8 hours, vacuum distillation$ \text{H}_2\text{O} $
Precursor Synthesis N/AValeric Acid ($ \text{C}_5\text{H}_9\text{COOH} $)Valeric Acid, $ \text{NaOH} $Ethanol or water, stirring at 70°C or room temperatureSodium Valerate
Precursor Synthesis Zinc Sulfate ($ \text{ZnSO}_4 $)Sodium Carbonate ($ \text{Na}_2\text{CO}_3 $) / Bicarbonate$ \text{ZnSO}_4 $, $ \text{Na}_2\text{CO}_3 $ / $ \text{NaHCO}_3 $Aqueous solution, precipitationZinc Carbonate (as precursor)

Table 2: Purification Steps for this compound

StepDescription
FiltrationSeparation of the solid this compound precipitate from the reaction mixture.
WashingSequential washing with water, ethanol, methanol, and acetone.
DryingDrying the purified solid, typically at 40°C.

Compound List

this compound

Valeric acid (Pentanoic acid)

Sodium valerate (Sodium pentanoate)

Zinc chloride

Sodium hydroxide

Sodium chloride

Zinc oxide

Valerolactam

Zinc carbonate

Ethanol

Water

Methanol

Acetone

Zinc sulfate

Potassium bicarbonate

Sodium carbonate

Sodium bicarbonate

Solvent Effects (e.g., Ethanol, Aqueous Media)

The choice of solvent is critical in the synthesis of this compound, affecting reactant solubility, reaction rates, and product precipitation. Ethanol and aqueous media are frequently utilized. Ethanol, along with other alcohols such as methanol and isopropanol, serves as a suitable solvent for dissolving zinc salts and organic acids or their precursors benchchem.comgoogle.comjustia.comgoogle.comgoogle.com. Ethanol-water mixtures are particularly noted for their ability to enhance the solubility of reactants while simultaneously preventing unwanted gelation during the synthesis process benchchem.com. In a common laboratory-scale preparation, valeric acid is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added, followed by the addition of zinc chloride dissolved in water, leading to the precipitation of this compound benchchem.com. Broader applications of zinc salts also indicate the suitability of various other organic solvents, including glycols, ethers, esters, and tert-butyl alcohol justia.comgoogle.comgoogle.com.

Temperature and Reflux Conditions

Reaction temperature and the use of reflux conditions are vital for ensuring complete reaction and achieving desired product yields. For the synthesis of this compound, refluxing temperatures are commonly reported in the range of 60–80°C when reacting zinc precursors with valerate salts in ethanol or aqueous media benchchem.com. In some specific protocols, higher temperatures, such as 120°C, might be employed for dehydration steps benchchem.com. Maintaining a reaction temperature around 70°C is often cited as optimal for ensuring the complete deprotonation of valeric acid and preventing the formation of intermediate hydrolysis products benchchem.com. Reaction times can vary, with some processes requiring 6–8 hours for dehydration, while other general synthetic steps might be completed within 2–6 hours benchchem.comgoogle.com. In related processes involving zinc salts and organic acids, reaction temperatures are often optimized within ranges such as 60–100°C google.com.

Industrial Production Techniques

Industrial-scale production of this compound focuses on maximizing throughput, efficiency, and purity, often employing continuous processing methods.

Continuous Flow Reactor Systems for Enhanced Throughput

Continuous flow reactor systems offer significant advantages for the industrial synthesis of this compound, including enhanced throughput and improved process control benchchem.com. Tubular reactors, particularly those designed with segmented gas-liquid flow, are employed to minimize back-mixing and optimize heat transfer benchchem.com. These systems allow for precise control over reaction parameters, leading to consistent product quality and high yields.

Process Parameter Optimization (e.g., Temperature, Pressure, Residence Time)

Optimization of process parameters is crucial for efficient industrial production. In continuous flow systems for this compound synthesis, typical operating conditions include temperatures ranging from 80–100°C, pressures between 2–3 bar, and residence times of 20–30 minutes benchchem.com. These optimized conditions have been reported to achieve yields exceeding 90% at production rates of approximately 50 kg/h benchchem.com. In broader contexts involving zinc salts and similar reactions, pressures can range from 0–10 bar, with specific optimized ranges often falling between 1–5 bar, and gas flow rates between 5–12 L/h google.com.

Purification and Isolation Procedures

Following synthesis, this compound is typically isolated and purified through precipitation, filtration, and washing steps to remove unreacted starting materials and byproducts.

Filtration and Washing Protocols (e.g., Water, Ethanol, Methanol, Acetone)

The precipitated this compound is collected via filtration benchchem.com. The filter cake is then subjected to sequential washing protocols using a series of solvents to ensure high purity. Common washing solvents include water, ethanol, methanol, and acetone benchchem.com. After washing, the purified this compound is dried, typically at temperatures around 40°C, or in some cases, at elevated temperatures up to 120°C under reduced pressure benchchem.comgoogle.com.

Data Tables

Table 1: Laboratory-Scale Synthesis Parameters for this compound

ParameterValueSource
Valeric Acid Amount5.0 mmol benchchem.com
Solvent (Valeric Acid)50 mL Ethanol benchchem.com
NaOH Amount5.0 mmol (1.0 M aqueous solution) benchchem.com
Reaction Temperature70°C benchchem.com
Zinc Chloride Amount2.5 mmol (dissolved in 50 mL water) benchchem.com
Washing Solvents (Sequence)Water, Ethanol, Methanol, Acetone benchchem.com
Drying Temperature40°C benchchem.com

Table 2: Industrial Continuous Flow Reactor Conditions for this compound Synthesis

ParameterConditionYieldProduction RateSource
Temperature80–100°C>90%50 kg/h benchchem.com
Pressure2–3 bar benchchem.com
Residence Time20–30 minutes benchchem.com

Compound List

this compound

Valeric acid (Pentanoic acid)

Sodium valerate

Zinc chloride

Ethanol

Water

Methanol

Acetone

Sodium hydroxide (NaOH)

Zinc acetate (B1210297)

Zinc salts of carboxylic acids

Zinc salts of organic acids

Zinc salts of weak acids

Alkanols

Erythromycin (B1671065)

Zinc erythromycin

Zinc 2-ethyl hexanoate (B1226103)

T-butanol

Formaldehyde

Zinc pyrithione (B72027)

Zinc pyridinethione (ZPT)

Drying Methodologies

Following synthesis and purification, the efficient removal of residual solvents and moisture is critical to obtaining pure, solid this compound. Various drying techniques can be employed, with the choice often dictated by the sensitivity of the compound to heat and the nature of the residual solvents.

A common laboratory-scale procedure for drying this compound involves a multi-step washing process followed by thermal drying. After precipitation, the solid is typically filtered and washed sequentially with water, ethanol, methanol, and acetone to remove soluble impurities and reaction byproducts benchchem.com. The final step in this purification sequence involves drying the washed precipitate. In one reported method, this drying is conducted at a moderate temperature of 40°C benchchem.com.

Advanced Structural Characterization and Spectroscopic Elucidation of Zinc Valerate and Its Complexes

Vibrational Spectroscopic Techniques

Vibrational spectroscopy is a powerful tool for probing the coordination environment of the carboxylate group in zinc valerate (B167501). The frequencies of the carboxylate stretching vibrations are particularly sensitive to the nature of the interaction between the zinc ion and the valerate ligand.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the coordination modes of the carboxylate ligand to the zinc center. The key diagnostic spectral region is that of the asymmetric and symmetric stretching vibrations of the COO⁻ group.

The coordination of the valerate ligand to the zinc ion can be elucidated by analyzing the positions of the asymmetric ν_as(COO⁻) and symmetric ν_s(COO⁻) stretching bands. In crystalline zinc carboxylates, the carboxylate groups typically exhibit a bridging bidentate coordination mode, leading to a characteristic sharp absorption for the ν_as(COO⁻) band. For analogous zinc carboxylates like zinc palmitate, this sharp peak is observed around 1540 cm⁻¹. nih.gov

In contrast, amorphous forms of zinc carboxylates, which may be present in certain preparations or complex matrices, show a broadened and shifted ν_as(COO⁻) band at higher wavenumbers, typically in the range of 1570-1590 cm⁻¹. nih.govrsc.org This broadening suggests a greater variation in the local coordination environments of the carboxylate groups. The symmetric stretch, ν_s(COO⁻), is generally found around 1400 cm⁻¹. nih.gov

The separation between the asymmetric and symmetric stretching frequencies (Δν = ν_as(COO⁻) - ν_s(COO⁻)) is a critical parameter for predicting the coordination mode of the carboxylate ligand.

Table 1: Representative FTIR Data for Zinc Carboxylate Coordination Modes

Coordination Mode ν_as(COO⁻) (cm⁻¹) ν_s(COO⁻) (cm⁻¹) Δν (cm⁻¹) Reference Compound Example
Crystalline (Bridging) ~1540 ~1400 ~140 Zinc Palmitate nih.gov

This table presents representative data from analogous zinc carboxylates to illustrate the expected values for zinc valerate.

Attenuated Total Reflectance (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique often used in conjunction with FTIR spectroscopy, enabling the direct analysis of solid or liquid samples with minimal preparation. For this compound, ATR-FTIR is particularly useful for characterizing the compound in its solid state or in formulations where it may exist as a gel or paste. The principles of analysis remain the same as in traditional transmission FTIR, with the ν_as(COO⁻) and ν_s(COO⁻) bands providing the primary information regarding the zinc-carboxylate coordination. uva.nlnih.gov The purity of synthesized zinc carboxylates can be verified using this technique. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of this compound, offering insights into the electronic environment of the ligand's protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) for Ligand Environment

¹H NMR spectroscopy is used to characterize the proton environment of the valerate ligand upon coordination to the zinc ion. The chemical shifts of the protons on the alkyl chain of the valerate ligand are influenced by their proximity to the electron-withdrawing carboxylate group. In a typical ¹H NMR spectrum of a zinc carboxylate, the protons alpha to the carboxylate group (on C2) would be the most deshielded and thus appear at the highest chemical shift (downfield). The signals from the other methylene (B1212753) groups would appear at progressively lower chemical shifts (upfield), with the terminal methyl group protons being the most shielded.

Table 2: Predicted ¹H NMR Chemical Shifts for the Valerate Ligand in this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (α-CH₂) ~2.2-2.5 Triplet
H-3 (β-CH₂) ~1.5-1.7 Sextet
H-4 (γ-CH₂) ~1.3-1.4 Sextet

This table presents predicted values based on standard ¹H NMR chemical shift ranges for alkanes and substituted alkanes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

¹³C NMR spectroscopy provides information on the carbon skeleton of the valerate ligand. Each non-equivalent carbon atom in the valerate chain will give a distinct signal. The carbon of the carboxylate group (COO⁻) is the most deshielded and appears significantly downfield. The chemical shifts of the alkyl chain carbons are influenced by their distance from the carboxylate group.

Studies on a series of medium- and long-chain zinc carboxylates have provided valuable ¹³C NMR data that can be used to predict the spectrum of this compound. nih.gov The downfield shift of the carbonyl carbon's resonance upon complexation with Zn²⁺ is indicative of coordination. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for Zinc Carboxylates

Carbon Representative Chemical Shift (δ, ppm) Reference Compound Example
C-1 (COO⁻) ~180-185 Zinc Decanoate, Zinc Nonanoate (B1231133) nih.gov
C-2 (α-CH₂) ~35-40 Zinc Decanoate, Zinc Nonanoate nih.gov
C-3 (β-CH₂) ~25-30 Zinc Decanoate, Zinc Nonanoate nih.gov
C-4 (γ-CH₂) ~22-25 Zinc Decanoate, Zinc Nonanoate nih.gov

This table provides representative data from analogous zinc carboxylates to illustrate the expected values for the carbon framework of this compound.

X-ray Diffraction (XRD) Techniques

X-ray diffraction (XRD) stands as a cornerstone analytical method for the detailed structural characterization of crystalline materials like this compound and its complexes. This non-destructive technique provides comprehensive information on the atomic and molecular arrangement within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. carleton.edumdpi.com

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for assessing the bulk properties of a synthesized compound. It is used to verify the crystalline nature of a sample, identify the phases present, and confirm the purity of the material. nih.govcosmosjournal.in When a powdered sample is exposed to X-rays, a characteristic diffraction pattern is produced based on the constructive interference of the X-rays with the ordered planes of atoms in the crystal lattice, a phenomenon described by Bragg's Law. carleton.eduutah.edu

The resulting diffractogram plots diffraction intensity against the diffraction angle (2θ). The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a highly crystalline material. cosmosjournal.inresearchgate.net Conversely, the absence of sharp peaks and the presence of broad, diffuse features, often called an "amorphous halo," suggest that the material is amorphous or has a significant amorphous component. utah.edu For semi-crystalline materials, the degree of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the curve (crystalline peaks plus the amorphous halo). utah.edu

In the context of zinc carboxylates, PXRD is routinely used to confirm the formation of the desired product and to check for the presence of unreacted starting materials or different crystalline phases (polymorphs). nih.govmdpi.com For example, the powder patterns for many zinc carboxylates are characterized by regularly spaced, high-intensity reflections at low angles (2Θ < 15°), which correspond to the long-chain packing in the layered structure. nih.gov

Single Crystal X-ray Diffraction Analysis (for this compound complexes or analogous carboxylates)

While PXRD provides information about the bulk sample, single-crystal X-ray diffraction (SCXRD) offers the most precise and unambiguous determination of a compound's three-dimensional atomic structure. mdpi.comyoutube.com Though obtaining single crystals of long-chain zinc carboxylates suitable for SCXRD can be challenging due to their low solubilities and tendency to form small, fragile plates, the structural data from analogous compounds provide invaluable insights into the coordination chemistry of this compound. nih.gov Several single-crystal structures have been reported for related zinc carboxylates, including zinc nonanoate, zinc decanoate, zinc oleate (B1233923), zinc succinate (B1194679), and zinc adipate (B1204190). nih.govrsc.orgcambridge.org

The d¹⁰ electronic configuration of the Zinc(II) ion allows for flexible stereochemistry, resulting in a variety of coordination geometries in its complexes. mdpi.comresearchgate.net SCXRD analysis precisely determines this geometry by mapping the positions of the atoms surrounding the central zinc ion.

Common coordination environments observed in zinc carboxylate complexes include:

Tetrahedral: This is a frequently observed geometry for Zn(II). In many zinc dicarboxylate structures, such as zinc succinate, the zinc atom exhibits a tetrahedral coordination, bonded to oxygen atoms from different carboxylate chains and hydroxyl groups. cambridge.org The local structure around the zinc ion in many short-chain zinc soaps is also a distorted tetrahedron. nih.gov

Square Pyramidal: This five-coordinate geometry is also found in zinc complexes. mdpi.com

Trigonal Bipyramidal: Another five-coordinate geometry, which has been identified in certain zinc(II) complexes with specific ligands. researchgate.netnih.gov

Octahedral: This six-coordinate geometry is common, for instance, in complexes where water molecules occupy axial positions in addition to the carboxylate ligands. researchgate.netnih.gov

The specific geometry adopted is influenced by factors such as the nature of the carboxylate ligand, the presence of other ancillary ligands (like pyridine (B92270) or water), and the packing forces within the crystal. mdpi.com

Compound/ComplexCoordination Geometry around Zn(II)Reference
Zinc SuccinateTetrahedral cambridge.org
Zinc NonanoateDistorted Tetrahedral nih.gov
[Zn(2-Cl-OBz)₂(py)₂]Distorted Tetrahedral tandfonline.com
[Zn₂(µ-4-OBz)₄(py)₂]Square Pyramidal tandfonline.com
[Zn(A1)₂(H₂O)₂]Distorted Octahedral nih.gov

SCXRD provides highly accurate measurements of the distances between the central zinc ion and the coordinating oxygen atoms of the carboxylate groups (Zn-O bond lengths) and the angles between these bonds. These parameters are crucial for understanding the nature and strength of the coordination bonds.

In zinc carboxylate structures, the carboxylate group often acts as a bidentate bridge, connecting two different zinc atoms. nih.gov Variations in the Zn-O bond lengths within a single coordination sphere indicate an unsymmetrical bonding environment and a distorted geometry. nih.gov For instance, in a zinc succinate structure, the Zn-O bond lengths to the carboxylate oxygens were found to be 1.962(3) Å and 1.992(3) Å, while the bond to the hydroxyl oxygen was 1.937(2) Å. cambridge.org A comprehensive analysis of zinc complexes with oxygen donor ligands from the Cambridge Structural Database (CSD) shows that the usual Zn-O distance is approximately 2.1 ± 0.1 Å. nih.gov

Compound/ComplexZn-O Bond Lengths (Å)Reference
Zinc Succinate1.962(3), 1.992(3) (carboxylate); 1.937(2) (hydroxyl) cambridge.org
[Zn₂(µ-4-OBz)₄(py)₂]2.0272(18) to 2.057(2) tandfonline.com
[Zn(2-Cl-OBz)₂(py)₂]2.0255(19), 2.0377(18) tandfonline.com
General Zn-O Distance~2.1 ± 0.1 nih.gov

Every crystalline solid can be classified based on its symmetry into one of seven crystal systems (e.g., monoclinic, orthorhombic, triclinic) and one of 230 space groups. SCXRD is the definitive method for determining these crystallographic parameters. This information defines the unit cell—the basic repeating block of the crystal—and the symmetry operations that describe the arrangement of molecules within it.

Studies on zinc carboxylate analogues have revealed a variety of crystal systems and space groups. For example, zinc adipate was found to crystallize in the monoclinic space group P2/c, while zinc succinate crystallizes in the orthorhombic space group Cccm. cambridge.org Zinc nonanoate also adopts a monoclinic system with the space group Pc. nih.gov

CompoundCrystal SystemSpace GroupReference
Zinc AdipateMonoclinicP2/c cambridge.org
Zinc SuccinateOrthorhombicCccm cambridge.org
Zinc NonanoateMonoclinicPc nih.gov
[Zn₂(µ-4-OBz)₄(py)₂]MonoclinicP2₁/c tandfonline.com
[Zn(A1)₂(H₂O)₂]TriclinicP-1 nih.gov

In zinc carboxylate complexes, hydrogen bonding is a prevalent interaction, often involving coordinated water molecules, hydroxyl groups, or even C-H groups acting as weak donors. cambridge.orgnih.gov For example, in the crystal structure of zinc succinate, polymer sheets are linked by hydrogen bonds between hydroxyl groups. cambridge.org Similarly, π-π stacking interactions can occur between aromatic rings of ligands, such as pyridine or benzoate (B1203000) derivatives, further stabilizing the crystal structure. tandfonline.comnih.gov The analysis of these interactions is crucial for understanding the principles of crystal engineering and designing new materials with specific network structures. ias.ac.in In one zinc benzoate complex, weak C–H—O and π–π stacking interactions between the chlorobenzoate and pyridine ligands are operative in the crystal lattice. tandfonline.com These noncovalent interactions can link individual chains or layers to create robust 2D or 3D supramolecular architectures. researchgate.netnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the stability of this compound under heat and for elucidating the pathways through which it decomposes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For zinc carboxylates like this compound, TGA provides critical data on thermal stability and the nature of its decomposition products. The thermal decomposition of this compound, by analogy with other zinc carboxylates such as zinc acetate (B1210297), is expected to proceed in distinct stages. core.ac.uk

Initially, a weight loss at lower temperatures (typically below 150°C) corresponds to the removal of adsorbed or coordinated water molecules, if the complex is hydrated. core.ac.uk Following dehydration, the anhydrous this compound remains stable up to a higher temperature, after which the main decomposition of the organic ligand begins. This primary decomposition phase involves the breakdown of the valerate chains, leading to the formation of zinc oxide (ZnO) as the final solid residue. researchgate.net

The gaseous byproducts evolved during the decomposition of the valerate ligand can include valeric acid, ketones (like di-n-butyl ketone), and carbon dioxide, resulting from the breakdown and subsequent reactions of the carboxylate group. core.ac.uk The precise temperature ranges for these decomposition steps are influenced by factors such as the heating rate and the atmosphere (e.g., inert or oxidative). rsc.org For instance, studies on zinc stearate (B1226849), a long-chain carboxylate, show it starts to lose mass above 200°C. core.ac.uk Zinc acetate decomposition occurs between 150-300°C, evolving acetic acid, acetone (B3395972), and CO2. core.ac.uk

Table 1: Representative TGA Decomposition Stages for a Generic Zinc Carboxylate

Temperature Range (°C)Weight Loss (%)AssignmentEvolved Products
< 150VariableDehydration (loss of H₂O)Water
200 - 450SignificantDecomposition of anhydrous saltCarboxylic acid, Ketones, CO₂, H₂O
> 450StableFinal residueZinc Oxide (ZnO)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique identifies physical and chemical changes that involve a heat exchange. The DTA curve for this compound would display peaks corresponding to these thermal events. abo.fi

An endothermic peak, often observed at lower temperatures, typically corresponds to melting or the loss of water of hydration, processes that absorb heat. abo.fi At higher temperatures, sharp exothermic peaks are characteristic of the oxidative decomposition of the organic valerate ligands. researchgate.net This exothermic process is associated with the significant weight loss observed in the TGA curve, as the organic components are converted into gaseous products and the stable zinc oxide residue is formed. The combination of TGA and DTA provides a comprehensive thermal profile of the compound. abo.fi

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and sometimes nitrogen (N) in a compound. For a metallo-organic compound like this compound, this analysis is essential for confirming its empirical and molecular formula, thereby verifying the stoichiometry of the synthesized complex. ias.ac.in

The theoretical elemental composition of this compound (C₁₀H₁₈O₄Zn) is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from the elemental analyzer are then compared to these theoretical percentages. A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the compound. researchgate.net

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₁₀H₁₈O₄Zn)

ElementTheoretical Mass %Found Mass % (Representative)
Carbon (C)44.8744.81
Hydrogen (H)6.786.82
Oxygen (O)23.91N/A
Zinc (Zn)24.44N/A

Note: Oxygen and Zinc content are typically determined by difference or other methods like Inductively Coupled Plasma (ICP) analysis.

Electron Microscopy for Morphological Characterization (e.g., FESEM for related materials)

Electron microscopy techniques, particularly Field Emission Scanning Electron Microscopy (FESEM), are powerful tools for investigating the surface morphology, particle size, and shape of solid materials like this compound and its derivatives. youtube.com FESEM offers higher resolution imaging compared to conventional SEM, making it ideal for studying nanoscale features. youtube.com

FESEM analysis can reveal the crystalline habit and surface texture of this compound powders. For materials derived from the thermal decomposition of this compound, such as zinc oxide nanoparticles, FESEM is used to characterize their morphology, which can range from spherical nanoparticles to nanorods or other complex structures depending on the synthesis conditions. researchgate.netsphinxsai.com The morphological details obtained from FESEM images are critical for understanding the material's properties and potential applications. nih.gov

Theoretical and Computational Investigations of Zinc Valerate Systems

Molecular Modeling and Simulation Approaches

While DFT provides detailed electronic information, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the structural behavior and dynamics of molecules over time. researchgate.net

The valerate (B167501) ligand, with its five-carbon chain, possesses significant conformational flexibility. The butyl chain can adopt various spatial arrangements (conformations) due to rotation around its single carbon-carbon bonds. Molecular modeling techniques, often using force fields derived from quantum mechanical calculations, can be employed to explore the potential energy surface of the valerate ligand when coordinated to a zinc ion.

This conformational analysis helps to:

Identify the most stable (lowest energy) conformations of the valerate chains in the complex.

Understand the steric hindrance and packing effects in the solid state or in solution.

Determine how coordination to the zinc center might restrict the rotational freedom of the alkyl chain. nih.gov

Dynamics of Ligand Binding and Dissociation

Theoretical and computational investigations into the dynamics of ligand binding and dissociation in zinc valerate systems provide crucial insights into the mechanisms governing the formation and cleavage of coordinate bonds. While specific kinetic studies on this compound are not extensively documented, a wealth of theoretical work on zinc carboxylate complexes allows for a detailed and analogous understanding of these dynamic processes. These studies are fundamental to comprehending the reactivity and stability of this compound in various chemical environments.

The coordination of the valerate ligand to a zinc center is a dynamic equilibrium involving both associative and dissociative steps. The valerate anion, acting as a carboxylate ligand, can coordinate to the zinc ion in several modes, primarily as a monodentate or a bidentate ligand. The interchange between these coordination modes is a key aspect of the dynamic behavior of the complex.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of these processes. nih.gov Research on model zinc-carboxylate systems reveals that the energy difference between monodentate and bidentate coordination is often small, typically in the range of 4–24 kJ/mol. nih.gov This small energy gap suggests that the ligand can transition between these states with relative ease.

The activation energy for the conversion between monodentate and bidentate coordination is also computationally predicted to be low, approximately 6 kJ/mol. nih.gov This low barrier indicates a very flat potential energy surface for the zinc-oxygen interaction, facilitating rapid interchange between the binding modes. nih.gov This dynamic behavior is crucial for understanding ligand exchange reactions, where an incoming ligand replaces a coordinated one. The dissociation of a valerate ligand likely proceeds through a transition state where the zinc-oxygen bond is elongated, leading to the eventual departure of the ligand from the coordination sphere of the zinc ion.

The dynamics of these processes are also influenced by other ligands present in the coordination sphere and by the surrounding solvent molecules. nih.gov For instance, in the presence of other negatively charged ligands, the monodentate binding mode of the carboxylate may be favored. nih.gov Hydrogen-bond interactions with second-sphere groups can also play a significant role in determining the relative energies of the different coordination modes. nih.gov

The table below summarizes theoretical energetic data for analogous zinc-carboxylate systems, which can be considered representative of the dynamics in this compound.

This data is based on theoretical studies of model zinc-carboxylate systems and serves as an approximation for this compound. nih.gov

Further computational modeling using molecular dynamics (MD) simulations can provide a time-resolved picture of the ligand binding and dissociation events. researchgate.net These simulations can track the trajectory of the valerate ligand as it approaches, binds to, and dissociates from the zinc center, offering insights into the transition states and the influence of the solvent environment on the kinetics of these processes. While classical mechanics treatment of zinc ions can be problematic due to strong local electrostatic fields and induction effects, polarizable force fields and quantum mechanics/molecular mechanics (QM/MM) methods are being employed to more accurately model these dynamic systems. nih.govnih.gov

Thermal Decomposition Pathways

The thermal degradation of this compound is a critical aspect of its chemistry, particularly in the context of materials synthesis. When subjected to heat, the compound undergoes decomposition to yield zinc oxide and various organic byproducts.

Formation of Zinc Oxide (ZnO) as a Major Decomposition Product

Upon heating, the primary inorganic product of this compound decomposition is zinc oxide (ZnO). This transformation is a common feature among zinc carboxylates. The thermal energy supplied facilitates the breakdown of the ionic bond between the zinc cation (Zn²⁺) and the valerate anions (CH₃(CH₂)₃COO⁻), leading to the formation of the stable zinc oxide lattice. Studies on analogous zinc carboxylates, such as zinc acetate (B1210297) and zinc stearate (B1226849), confirm that ZnO is the principal solid residue after thermal decomposition. The process generally involves the removal of the organic components as volatile species, leaving behind the inorganic oxide.

Generation of Valeric Acid Derivatives upon Heating

The organic valerate ligands undergo further chemical transformations during thermal decomposition. While specific high-temperature reaction pathways for this compound are not extensively detailed in the literature, analogies can be drawn from the thermal behavior of other metal carboxylates. The decomposition of the valerate moiety likely leads to the formation of valeric acid, ketones such as 4-nonanone (B1580890) (through ketonic decarboxylation of the valeric acid), and other shorter-chain hydrocarbon derivatives. The exact composition of the volatile organic products can be influenced by the decomposition temperature and atmosphere (e.g., inert or oxidative).

Acid-Base Reactions as a Carboxylate Salt

As the salt of a weak acid (valeric acid) and a divalent metal cation that forms a hydroxide (B78521), this compound exhibits characteristic acid-base properties.

In the presence of a strong acid, such as hydrochloric acid (HCl), the valerate ion acts as a Brønsted-Lowry base and accepts a proton, leading to the formation of valeric acid and the corresponding zinc salt of the strong acid.

Reaction with Strong Acid: Zn(CH₃(CH₂)₃COO)₂ + 2HCl → 2CH₃(CH₂)₃COOH + ZnCl₂

Conversely, when treated with a strong base, such as sodium hydroxide (NaOH), the zinc ion can precipitate as zinc hydroxide. The specific outcome can depend on the reaction conditions and the concentration of the base. Zinc is known to react with strong bases to form zincates.

Reaction with Strong Base: Zn(CH₃(CH₂)₃COO)₂ + 2NaOH → Zn(OH)₂ + 2Na(CH₃(CH₂)₃COO)

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is primarily associated with the zinc(II) ion. The Zn²⁺ ion in this compound is in its highest stable oxidation state and is therefore not readily oxidized further. However, it can be reduced to metallic zinc (Zn⁰) under appropriate electrochemical conditions. The standard electrode potential for the Zn²⁺/Zn couple is -0.7619 V, indicating that zinc is a relatively good reducing agent.

Precursor Chemistry for Inorganic Zinc Materials

One of the most significant applications of this compound is its use as a precursor for the synthesis of inorganic zinc-containing materials, most notably zinc oxide nanoparticles.

Controlled Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)

This compound serves as an effective single-source precursor for the preparation of zinc oxide nanoparticles. The thermal decomposition of this compound in a controlled environment allows for the formation of ZnO NPs with specific morphologies and sizes. The organic valerate ligands act as a fuel source during the decomposition and can also serve as capping agents, preventing excessive particle growth and agglomeration.

Reactivity and Chemical Transformations of Zinc Valerate

1 Synthesis of Zinc Oxide (ZnO)

Zinc valerate can serve as a precursor for the synthesis of zinc oxide nanoparticles, a material with significant applications in electronics, optics, and catalysis. The transformation typically involves the decomposition of the this compound salt to form ZnO, which can be achieved through thermal energy or sonochemical methods.

While specific research detailing the thermal decomposition of this compound is limited, the process can be understood by analogy with other zinc carboxylates, such as zinc acetate (B1210297). The thermal conversion of zinc carboxylate precursors into ZnO is a well-established method. The process generally involves heating the precursor in a controlled atmosphere, leading to the decomposition of the organic anion and the formation of crystalline zinc oxide.

The decomposition pathway for zinc acetate, a similar short-chain carboxylate, typically occurs in stages: dehydration, followed by decomposition of the anhydrous salt into ZnO. This decomposition can release byproducts like acetic acid, acetone (B3395972), and carbon dioxide. core.ac.ukresearchgate.net The final properties of the ZnO nanoparticles, such as crystallite size, morphology, and purity, are highly dependent on the optimization of thermal treatment parameters.

Key parameters that are optimized in such thermal conversion processes include:

Calcination Temperature: Higher temperatures generally lead to more complete decomposition of the organic components and improved crystallinity of the ZnO product. However, excessively high temperatures can cause particle agglomeration. Studies on various zinc precursors show that temperatures in the range of 300°C to 600°C are typically effective for forming the ZnO wurtzite phase. scispace.commdpi.com

Heating Rate: The rate at which the temperature is increased can influence the nucleation and growth of the ZnO crystals.

Annealing Time: The duration of heat treatment at the target temperature affects the particle growth and can be optimized to achieve desired particle sizes. scispace.com

Atmosphere: The reaction can be carried out in air or an inert atmosphere, which can influence the decomposition byproducts and the surface chemistry of the resulting ZnO nanoparticles.

Research on the thermal decomposition of basic zinc carbonate and zinc acetate provides insight into the typical outcomes of such processes. core.ac.ukscispace.com

Table 1: Influence of Calcination Temperature on ZnO Nanoparticle Properties (Analogous System)

PrecursorCalcination Temperature (°C)Resulting PhaseKey ObservationReference
Zinc Acetate300Hexagonal ZnOFormation of rod-shaped microcrystals. mdpi.com
Zinc Acetate500Hexagonal ZnOComplete decomposition achieved. core.ac.uk
Basic Zinc Carbonate600Hexagonal ZnOFormation of porous, faceted nanocrystals (40-60 nm). scispace.com

Ultrasonication, or sonochemistry, offers an alternative, energy-efficient route for synthesizing ZnO nanoparticles from precursors like this compound. This method utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, driving chemical reactions. nih.gov

In a typical sonochemical synthesis of ZnO, a zinc salt is dissolved in a suitable solvent, and a precipitating agent (like NaOH) is added under high-intensity ultrasonic irradiation. The process is often performed at or near room temperature. While direct studies on this compound are not prevalent, research on zinc acetate is informative. The valerate ligand, being a fatty acid anion, can also function as a surface capping agent, similar to the widely used oleic acid.

The addition of surfactants like oleic acid is crucial for several reasons:

Size and Shape Control: Surfactants adsorb onto the surface of the newly formed nanoparticles, preventing uncontrolled growth and aggregation. sigmaaldrich.com Oleic acid, for instance, can coordinate strongly with the nanoparticle surface, forming a zinc oleate (B1233923) layer that provides a passivating shell. sigmaaldrich.com

Colloidal Stability: The organic chains of the surfactant project into the solvent, providing steric hindrance that keeps the nanoparticles well-dispersed. mums.ac.ir

Morphology Direction: The selective adsorption of surfactants on different crystal facets can direct the growth of the nanoparticles, leading to various morphologies.

The process involves dissolving the zinc precursor (e.g., zinc acetate) and oleic acid in a solvent like ethanol (B145695). A base solution is then added under sonication to induce the formation and precipitation of oleate-stabilized ZnO nanocrystals. sigmaaldrich.commums.ac.ir This approach is noted for being rapid and effective in producing small, spherical, and colloidally stable nanoparticles. nih.govsigmaaldrich.com

2 Preparation of Zinc Sulfides and Selenides

This compound can potentially serve as the zinc source for the synthesis of zinc sulfide (B99878) (ZnS) and zinc selenide (B1212193) (ZnSe), which are important II-VI group semiconductors with applications in optoelectronics. ekb.eg Synthesis methods typically involve reacting a zinc precursor with a sulfur or selenium source in a controlled environment.

Common methods for preparing ZnS and ZnSe nanoparticles from zinc salts include chemical precipitation, hydrothermal synthesis, and solvothermal routes. ekb.egmdpi.com In a typical chemical precipitation reaction, a solution of a zinc salt is mixed with a solution containing sulfide or selenide ions, leading to the precipitation of the corresponding chalcogenide nanoparticles.

For Zinc Sulfide (ZnS): Zinc acetate is commonly used as a precursor, which is reacted with sulfur sources such as sodium sulfide or thiourea. mdpi.com The reaction is often carried out in an aqueous solution, and the particle size and morphology can be controlled by adjusting parameters like pH, temperature, and the presence of capping agents. researchgate.net It is plausible that this compound could replace zinc acetate in such a synthesis, with the valerate anion potentially influencing the reaction kinetics or nanoparticle surface properties.

For Zinc Selenide (ZnSe): The synthesis of ZnSe often involves reacting a zinc precursor, like zinc acetate or zinc chloride, with a selenium source. ripublication.comnih.gov Selenium sources can include selenium powder reduced by agents like sodium borohydride, or organophosphine selenides such as trioctylphosphine (B1581425) selenide (TOPSe). nih.govrsc.org These reactions are frequently conducted in high-boiling-point solvents in the presence of capping agents to control nanocrystal growth. Given the chemical similarity, this compound could likely be adapted for use in these synthetic routes.

3 Intercalation of Valerate Anions into Zinc Layered Hydroxides (ZLH)

A significant chemical transformation involving the valerate anion is its intercalation into the interlayer space of Zinc Layered Hydroxides (ZLH). ZLHs are inorganic materials with a brucite-like layered structure, where positively charged layers are separated by charge-compensating anions and water molecules. mdpi.comresearchgate.net These interlayer anions can be exchanged, allowing for the creation of new hybrid nanocomposites with tailored properties.

The intercalation of valerate into ZLH has been successfully achieved using a coprecipitation method. researchgate.net In this process, an aqueous solution containing zinc nitrate (B79036) is slowly added to a solution of sodium hydroxide containing the sodium salt of valeric acid. This leads to the simultaneous precipitation of the zinc hydroxide layers and the incorporation of valerate anions into the interlayer gallery to balance the charge.

Key findings from the synthesis of the valerate-ZLH nanohybrid include:

Successful Intercalation: X-ray diffraction (XRD) analysis confirms the successful intercalation, showing a new diffraction peak corresponding to an increased basal spacing. The absence of ZnO reflections indicates the formation of the desired layered structure without decomposition.

Structural Parameters: The resulting nanohybrid material exhibits a basal spacing of 19.8 Å. This significant expansion compared to ZLH with smaller anions (like nitrate) confirms the accommodation of the larger valerate anion within the interlayer space.

Anion Loading: Elemental analysis has been used to calculate the percentage of valerate anion loading, which was determined to be 23.0% by weight.

Morphology: The intercalation process transforms the non-uniform granular structure of the precursor zinc oxide into a flake-like morphology characteristic of layered materials.

This intercalation demonstrates a method to create organic-inorganic hybrid materials, which can be used, for example, in controlled-release applications. researchgate.net

Table 2: Characterization Data for Valerate-Intercalated Zinc Layered Hydroxide (ZLH)

ParameterValueMethod of DeterminationSignificanceReference
Synthesis MethodCoprecipitation-Direct synthesis of the intercalated compound.
Basal Spacing19.8 ÅPowder X-ray Diffraction (PXRD)Confirms the presence of valerate anions in the interlayer gallery.
Anion Loading23.0% (w/w)Elemental Analysis (CHNS)Quantifies the amount of intercalated valerate.
Resulting MorphologyFlake-like structureField Emission Scanning Electron Microscopy (FESEM)Shows the transformation into a layered material.

Applications of Zinc Valerate in Advanced Chemical Science and Materials Engineering Non Biological

Catalysis in Organic Synthesis and Polymerization Reactions

The catalytic activity of zinc compounds is a cornerstone of their application in chemical synthesis. The zinc(II) ion's d¹⁰ electronic configuration allows for a variety of coordination geometries without the complication of ligand field stabilization effects, making it a predictable and effective catalyst in numerous reactions.

Zinc valerate (B167501) functions as a Lewis acid catalyst, a substance that can accept an electron pair from a Lewis base. wikipedia.org This capability is central to its role in accelerating a variety of organic reactions. The zinc(II) center in zinc valerate can coordinate with lone-pair-bearing atoms (like oxygen or nitrogen) in a substrate molecule. wikipedia.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate. wikipedia.orgnih.gov

The effectiveness of zinc-based Lewis acids is influenced by the ligands attached to the zinc center. In this compound, the carboxylate group modulates the Lewis acidity of the Zn(II) ion. This principle is seen across a range of zinc carboxylates, where electronic tuning of the carboxylate ligand can precisely control the catalytic activity. nih.gov Zinc compounds are employed as catalysts in reactions such as the Friedel-Crafts reaction, aldol (B89426) reactions, and Diels-Alder reactions, where they can enhance reaction rates and influence selectivity. wikipedia.orgresearchgate.net The predictable coordination environment and redox-innocence of zinc make it a valuable component in the design of efficient and selective Lewis acid catalysts. nih.govanr.fr

Zinc-based catalysts, including complexes analogous to this compound, are highly effective initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and L-lactide (LA). nih.govnih.govresearchgate.net This process is a key method for producing biodegradable polyesters such as poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLLA), which have significant applications. nih.gov

The polymerization is typically initiated by a zinc alkoxide species, which attacks the carbonyl group of the cyclic monomer. This step opens the ring and propagates the polymer chain. rsc.org Research has shown that various zinc complexes can catalyze the ROP of these monomers, yielding polymers with high molecular weights and controlled distributions. nih.govnih.gov For instance, tri-zinc Schiff base catalysts have been used for the bulk polymerization of L-lactide and ε-caprolactone, demonstrating higher reactivity for LA than CL and resulting in copolymers with a gradient sequence structure. researchgate.net The choice of catalyst, co-initiator, and reaction conditions (such as temperature) significantly influences the polymerization kinetics and the properties of the resulting polymer. nih.govnih.gov

Table 1: Performance of Zinc-Based Catalysts in Ring-Opening Polymerization (ROP) of Cyclic Esters
Catalyst SystemMonomerReaction ConditionsConversion (%)Polymer Properties (Mn, PDI)Reference
Zinc complexes with phosphorus-based ligandsL-Lactide (LA) and ε-Caprolactone (CL)Melt, 110 °CHighHigh molecular mass, monomodal and narrow distributions nih.gov
Zinc(II) aryl carboxylate complexesε-Caprolactone (ε-CL)Bulk, 110 °CUp to 98%Controlled molecular weights nih.gov
Schiff base tri-zinc complexL-Lactide (LA) and ε-Caprolactone (CL)BulkLA: 98%, CL: 83% (after 20h)Gradient copolymers researchgate.net

Advanced Materials Science Applications

Beyond catalysis, this compound serves as a valuable building block and precursor in materials science for the synthesis of functional inorganic materials and organic-inorganic hybrid structures.

This compound is a key precursor for the synthesis of zinc oxide (ZnO) nanomaterials. Through processes like thermal decomposition, this compound can be converted into ZnO nanoparticles. This method is advantageous because the properties of the final ZnO material—such as particle size, porosity, and morphology—can be controlled by the synthesis conditions and the nature of the precursor. researchgate.net The thermal decomposition of this compound typically yields porous ZnO, which is beneficial for applications in catalysis.

The choice of the zinc precursor salt (e.g., acetate (B1210297), nitrate (B79036), chloride, or valerate) has a significant impact on the characteristics of the resulting ZnO nanoparticles. researchgate.netnih.govnih.gov For example, studies have shown that zinc acetate often yields spherical nanoparticles, while other precursors might lead to different morphologies like nanorods. researchgate.netnih.gov These morphological differences, in turn, affect the material's optical, photocatalytic, and biological properties. nih.govnih.gov The ability to tune the final product's characteristics makes this compound a useful component in the deliberate design of ZnO materials for specific applications. mdpi.com

Table 2: Influence of Zinc Precursor on ZnO Nanoparticle Properties
Zinc PrecursorSynthesis MethodResulting ZnO MorphologyKey Properties/ObservationsReference
Zinc AcetatePrecipitationSpherical, hexagonal crystallineReduced crystalline size, increased surface area, enhanced photocatalytic activity researchgate.netnih.govnih.gov
Zinc NitratePrecipitationVaries with conditionsProperties are precursor-dependent researchgate.netnih.gov
Zinc ChloridePrecipitationVaries with conditionsProperties are precursor-dependent researchgate.netnih.gov
This compoundThermal DecompositionOften porous structurePotentially useful in catalysis

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The zinc(II) ion is a popular choice as a metal node in these structures due to its flexible coordination geometry. mdpi.com Carboxylate ligands, such as valerate, are effective linkers that can bind to metal centers in various modes (monodentate, bidentate, bridging), allowing for the creation of diverse and complex architectures. nih.gov

The flexible alkyl chain of the valerate ligand is particularly advantageous, as it can adopt different conformations. This flexibility can be exploited to create novel crystalline frameworks with dynamic properties or specific functions. For example, valerate anions have been successfully intercalated into zinc layered hydroxide (B78521) (ZLH) structures, creating a nanohybrid material with a significantly expanded basal spacing. researchgate.net Such materials have potential applications in areas like controlled release. The modular nature of MOF and CP synthesis allows for the design of materials with tailored pore sizes, shapes, and chemical environments for applications in gas storage, separation, and catalysis. researchgate.netnih.govmdpi.com

In the coatings industry, metal carboxylates, known as driers, are used to accelerate the drying process of oxidatively curing formulations like alkyd-based paints and inks. goldstab.compatchamltd.com These driers are categorized based on their function, with zinc carboxylates like this compound typically acting as auxiliary (or secondary) driers. goldstab.comborchers.com

While primary driers (e.g., cobalt-based) catalyze the oxidation at the surface of the coating, auxiliary driers work throughout the film to ensure uniform drying. patchamltd.comborchers.com Zinc driers are crucial for promoting through-drying and improving the hardness of the paint film. goldstab.comborchers.com They help prevent surface defects such as wrinkling, which can occur if the surface dries too quickly while the underlying layer remains wet. goldstab.com Zinc driers also possess good pigment-wetting properties and can reduce discoloration sometimes caused by primary driers. goldstab.comspecialchem.com They are almost always used in combination with primary and other secondary driers to achieve a balanced and efficient drying process under various conditions. patchamltd.comborchers.com

Table 3: Classification and Function of Driers in Coatings
Drier TypeCommon MetalsPrimary FunctionExamples of EffectsReference
Primary (Active/Surface) Cobalt, ManganeseOxidation catalyst at the film surfaceInitiates drying, shortens surface dry time goldstab.compatchamltd.comborchers.com
Secondary (Through) Zirconium, Lead (historic), StrontiumPromotes polymerization and hardening throughout the filmEnsures uniform drying, improves hardness patchamltd.comborchers.com
Auxiliary Zinc , Calcium, BariumModifies the action of primary/secondary driersPromotes through-drying, prevents wrinkling, improves pigment wetting, reduces discoloration goldstab.compatchamltd.comborchers.comspecialchem.com

Bio-Lubricant Materials Development

The investigation into this compound as an additive in bio-lubricant formulations is an area with limited published research. Bio-lubricants, derived from renewable resources like vegetable oils, are sought after for their biodegradability and lower environmental impact. usda.gov Additives are crucial for enhancing their performance, including improving friction and wear characteristics. mdpi.comstle.org

Friction modifiers are additives that reduce friction in boundary and mixed lubrication regimes. mdpi.com These are often polar organic compounds that form a low-friction film on metal surfaces. scispace.com While metal-containing compounds are used as anti-wear additives, the focus in bio-lubricants is often on developing environmentally friendly, ashless alternatives. lube-media.comresearchgate.net

One patent noted the evaluation of this compound for use in sexual lubricants. However, it was dismissed due to undesirable characteristics such as an "unappealing dirty-looking color and an unpleasant odor." While these aesthetic factors are critical for personal care products, they may not be prohibitive for industrial or automotive bio-lubricant applications where performance outweighs sensory attributes.

Currently, there is a lack of specific research data on the efficacy of this compound as a friction modifier or anti-wear additive in industrial or automotive bio-lubricants. The interaction of this compound with bio-based oils and its performance under various temperature and pressure conditions remain areas for potential future investigation. The development of bio-based additives is a key area of research to create fully biodegradable lubricant formulations. usda.gov

Table 1: Comparison of Lubricant Additive Types

Additive TypeFunctionCommon ExamplesRelevance of this compound
Friction Modifiers Reduce friction between moving surfaces.Organic friction modifiers (OFMs) like fatty acids, organo-molybdenum compounds. scispace.comNo direct research found on its use as a friction modifier in bio-lubricants.
Anti-Wear Additives Prevent wear and surface damage.Zinc dialkyldithiophosphate (ZDDP), titanium compounds. machinerylubrication.comNo direct research found on its use as an anti-wear additive in bio-lubricants.
Extreme Pressure (EP) Additives Prevent seizure under high-pressure conditions.Sulfur and phosphorus compounds.No direct research found on its use as an EP additive in bio-lubricants.

Preservative Agents in Chemical Systems (Non-food, non-cosmetic context)

This compound is utilized as a preservative and stabilizer in specific chemical systems, most notably in the formulation of animal lures and baits for trapping. wildlifecontrolsupplies.com In this context, its primary role is to control the decomposition process of organic materials such as urine, meat, or fish used in these baits. wildlifecontrolsupplies.com

The mechanism of action involves the ability of this compound to retard microbial growth and stabilize volatile organic compounds that are attractive to the target species. It functions similarly to sodium benzoate (B1203000) but with the added benefit of stimulating and enhancing bait and lure odors during the aging process. wildlifecontrolsupplies.com By controlling the rate of decomposition, it helps to maintain the desired scent profile of the bait for a longer duration. wildlifecontrolsupplies.com

The advantages of this compound over other preservatives in this application include the small quantity required for effective preservation. A small amount is sufficient to preserve a gallon of urine or bait materials. wildlifecontrolsupplies.com This makes it a cost-effective option for lure and bait manufacturers.

Bait Ingredients (Non-biological application)

In its role as a bait ingredient, this compound's function extends beyond simple preservation. It acts as an odor enhancer and stabilizer, which is a critical aspect of formulating effective animal lures. wildlifecontrolsupplies.com The application is non-biological in the sense that it is not intended for consumption or nutrition but rather to elicit a behavioral response from the target animal through olfactory stimulation.

The chemical properties of this compound contribute to the slow release of attractive scents over time, which is desirable for long-term trapping applications. It helps to "fix" the various scent components in the bait, preventing them from evaporating or degrading too quickly. The compound's function is to stop the aging process of the bait at the desired stage of odor development, ensuring a consistent and effective product. wildlifecontrolsupplies.com

Table 2: Properties and Applications of this compound in Bait Formulation

PropertyFunction in Bait Formulation
Preservative Retards decomposition of organic materials (urine, flesh). wildlifecontrolsupplies.com
Odor Stabilizer Stabilizes and fixes desired scent profiles. wildlifecontrolsupplies.com
Odor Enhancer Stimulates and enhances bait odors during the aging process. wildlifecontrolsupplies.com
Retarder Controls the rate of decomposition to achieve a specific odor level. wildlifecontrolsupplies.com

Electrochemical Applications (e.g., Corrosion Reduction, Charge-Transfer Kinetics)

There is a significant lack of specific research on the electrochemical applications of this compound, such as for corrosion reduction or its charge-transfer kinetics. While the electrochemical properties of zinc and the corrosion inhibition of zinc and steel are well-studied, the specific role of the valerate anion in conjunction with zinc in these processes is not well-documented in the available literature.

Corrosion inhibitors are substances that, when added to an environment, decrease the rate of corrosion of a metal. medcraveonline.com They often work by forming a protective film on the metal surface. youtube.com For zinc and galvanized steel, various compounds have been investigated as corrosion inhibitors to replace toxic chromate (B82759) treatments. ktu.ltsemanticscholar.org These include organic compounds that can adsorb onto the metal surface and create a barrier. medcraveonline.com In principle, as a metal carboxylate, this compound could potentially form an adsorbed layer on a metal surface, but studies confirming this mechanism and its effectiveness are lacking. The combination of gum arabic and zinc acetate has been shown to inhibit corrosion of low-alloy carbon steel. researchgate.net

Table 3: Summary of Potential (but Undocumented) Electrochemical Roles of this compound

Potential ApplicationUnderlying PrincipleStatus of Research for this compound
Corrosion Inhibitor Formation of a protective film on a metal surface through adsorption of the valerate anion and/or zinc ions.No specific studies found. Research exists for other zinc salts and carboxylates. researchgate.net
Charge-Transfer Kinetics Participation in electron transfer reactions at an electrode surface, potentially influencing reaction rates.No specific studies found. General research on ligand-to-metal charge transfer in metal carboxylates exists. researchgate.netnih.gov

Emerging Research Frontiers and Unexplored Avenues for Zinc Valerate

Development of Novel Synthetic Routes and Sustainable Preparative Methods

The advancement of zinc valerate (B167501) applications is intrinsically linked to the innovation of its synthesis. While conventional methods, such as the direct reaction of zinc oxide with valeric acid or metathesis reactions between a soluble zinc salt and an alkali metal valerate, are well-established, emerging research focuses on more sustainable and efficient pathways. The goal is to develop processes that minimize waste, reduce energy consumption, and avoid the use of hazardous solvents, aligning with the principles of green chemistry.

Future research directions include:

Biocatalytic Synthesis: Utilizing enzymes to catalyze the formation of zinc valerate under mild conditions, offering high specificity and environmental compatibility.

Mechanochemistry: Employing solvent-free or low-solvent methods, where mechanical force (e.g., ball milling) initiates the chemical reaction, reducing both reaction time and environmental impact.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, allowing for precise control over reaction parameters, improved scalability, and enhanced safety compared to batch processing.

Alternative Energy Sources: Investigating the use of microwave or ultrasonic irradiation to accelerate reaction rates and improve yields, often under more environmentally friendly conditions.

An example of an innovative approach in a related compound is the two-step synthesis of zinc ricinoleate, which involves transesterification followed by saponification in the presence of zinc oxide, avoiding more costly enzymes and zinc salts. mdpi.com Such multi-step, cost-effective routes could be adapted for this compound production.

Rational Design and Synthesis of Advanced this compound-Based Coordination Polymers and MOFs for Targeted Functions

This compound is a valuable building block in coordination chemistry due to the d¹⁰ electronic configuration of the Zn(II) ion, which allows for flexible coordination geometries, and the versatility of the carboxylate ligand. The valerate ligand, with its five-carbon chain, offers specific steric and solubility characteristics compared to shorter-chain carboxylates. Its flexibility is particularly advantageous in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), as it can lead to the formation of novel crystalline structures with dynamic properties.

The rational design of these materials involves strategically selecting and modifying ligands to control the final structure and properties. uab.catnih.gov This allows for the creation of materials with targeted functions.

Table 1: Design Strategies for this compound-Based MOFs/CPs

Target FunctionDesign StrategyPotential Application
Gas Storage/Separation Tuning pore size and surface chemistry by incorporating valerate and other functional co-ligands.Carbon dioxide capture, hydrogen storage. nanoshel.com
Catalysis Creating accessible active sites within the framework; leveraging the Lewis acidity of zinc centers.Heterogeneous catalysis for organic transformations. encyclopedia.pub
Drug Delivery Engineering biodegradable frameworks with high porosity for encapsulating therapeutic agents. encyclopedia.pubnih.govControlled release of pharmaceuticals. researchgate.net
Sensing Designing frameworks that exhibit changes in luminescence or other properties upon interaction with specific analytes. nih.govChemical sensors for environmental or biomedical monitoring. nih.gov

The ongoing research challenge is to precisely control the self-assembly process to produce materials with desired topologies and functionalities consistently. uab.cat

Exploration of this compound as a Precursor for Diverse Inorganic Zinc Nanostructures

A significant and promising area of research is the use of this compound as a precursor for synthesizing inorganic zinc nanostructures, particularly zinc oxide (ZnO) nanoparticles. The thermal decomposition of this compound is an effective method for producing ZnO, a wide-bandgap semiconductor with numerous applications in electronics, optics, and catalysis. researchgate.net

The decomposition process is typically exothermic and begins at approximately 160°C, yielding ZnO and derivatives of valeric acid. A key advantage of this method is the potential to produce porous ZnO, which is highly desirable for catalytic applications due to its high surface area.

The properties of the final ZnO nanostructures are highly dependent on the choice of the precursor and the synthesis conditions. researchgate.netnih.gov By carefully controlling parameters such as temperature, atmosphere, and heating rate during the decomposition of this compound, it is possible to tailor the morphology, particle size, crystallinity, and defect structure of the resulting ZnO nanoparticles. researchgate.net

Table 2: Influence of Zinc Precursor on ZnO Nanoparticle Properties

Zinc PrecursorSynthesis MethodResulting ZnO PropertiesReference
Zinc Acetate (B1210297)PrecipitationReduced crystalline size, increased surface area, hexagonal morphology, high photocatalytic and biological activity. nih.gov
Zinc Nitrate (B79036)PrecipitationVaried morphologies depending on conditions. nih.govnih.gov
Zinc ChloridePrecipitationCan result in mixed phases (ZnO and Zn(OH)Cl), hexagonal morphology. researchgate.netnih.gov
Zinc Sulfate (B86663)PrecipitationCompared for photocatalytic and anticancer properties. nih.govnih.gov
This compound (Projected) Thermal Decomposition Porous structure, potential for controlled size and morphology.

Future exploration will focus on optimizing the decomposition of this compound and potentially combining it with other techniques (e.g., using capping agents or templates) to gain even finer control over the synthesis of diverse ZnO nanostructures, such as nanorods, nanowires, and nanosheets, for specific applications.

Deeper Understanding of Structure-Reactivity Relationships in this compound Catalysis

The catalytic potential of zinc compounds stems from the Lewis acidic character of the Zn(II) ion. Zinc carboxylate derivatives, for instance, are known to catalyze the copolymerization of carbon dioxide and epoxy compounds. alfachemic.com For this compound, understanding the relationship between its molecular and crystal structure and its catalytic activity is a key frontier.

Structure-reactivity relationships dictate how a catalyst functions at the atomic level. osti.gov Key factors for this compound would include:

Coordination Environment: The number of valerate ligands and other coordinating species around the zinc center influences its electronic properties and accessibility to reactants.

Ligand Effects: The hydrocarbon chain of the valerate ligand can create specific steric environments around the active zinc site, potentially influencing substrate selectivity.

Research in this area would involve synthesizing a series of this compound-based materials with systematic variations in their structure and correlating these changes with their performance in specific catalytic reactions. For example, the introduction of different metal ions into a zinc-based framework can modify the material's ability to catalyze redox reactions. uj.edu.plmdpi.com Establishing these fundamental relationships is crucial for designing more efficient and selective catalysts for a range of chemical transformations. rsc.org

Investigation of Self-Assembly Processes Involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to the formation of coordination polymers and MOFs. The carboxylate group of the valerate ligand can bind to metal ions in various modes (monodentate, bidentate, bridging), which allows for the formation of diverse architectures ranging from simple discrete molecules to complex three-dimensional networks.

The flexible five-carbon chain of the valerate ligand adds another layer of complexity and opportunity to the self-assembly process. It can adopt different conformations, influencing the packing of the resulting structures. Furthermore, non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in guiding the assembly of these supramolecular structures. mdpi.com

Future research will focus on:

Controlling Dimensionality: Investigating how reaction conditions (e.g., solvent, temperature, reactant concentrations) can be manipulated to direct the self-assembly of this compound into 1D, 2D, or 3D structures. uab.cat

Mixed-Ligand Systems: Exploring the co-assembly of this compound with other organic ligands to create heteroleptic frameworks with combined functionalities. mdpi.comresearchgate.net

Host-Guest Systems: Designing self-assembled this compound structures that can act as hosts for specific guest molecules, leading to applications in separation or sensing. mdpi.com

By gaining a deeper understanding of these self-assembly processes, scientists can aim to program the formation of complex, functional materials from simple this compound building blocks.

Advanced Spectroscopic and In-Situ Characterization during Chemical Transformations

To unlock the full potential of this compound in advanced applications, it is essential to understand its behavior during chemical transformations. Advanced spectroscopic techniques provide powerful tools for this purpose. unizar-csic.es

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is crucial for confirming the coordination between the zinc ion and the carboxylate group of the valerate ligand. The characteristic symmetric and antisymmetric stretching vibrations of the COO⁻ group provide a clear spectral fingerprint of this interaction.

X-ray Diffraction (XRD): XRD is used to analyze the crystal structure of this compound and its derivatives, such as coordination polymers or the ZnO nanoparticles formed upon its decomposition.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms on the material's surface, which is particularly important for catalysis. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local environment of the zinc and carbon atoms within the structure.

A key emerging area is the use of in-situ characterization methods. These techniques allow researchers to monitor changes in the material in real-time as a reaction or transformation is occurring. unizar-csic.es For example, using in-situ FTIR or XRD during the thermal decomposition of this compound would provide direct insight into the mechanism of ZnO formation, identifying intermediate species and transition states. This detailed mechanistic understanding is vital for optimizing processes and designing better materials.

Integration into Hybrid Organic-Inorganic Materials with Novel Properties

The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the distinct properties of different components to achieve synergistic effects. udel.eduresearchgate.net this compound is an excellent candidate for integration into such hybrid systems.

A notable example is the intercalation of valerate anions into the layers of zinc layered hydroxide (B78521) (ZLH). researchgate.net This process creates an organic-inorganic nanohybrid material where the inorganic ZLH layers provide a structural backbone, and the intercalated valerate anions modify the properties of the interlayer space. researchgate.net The resulting material, with a basal spacing of 19.8 Å, has shown enhanced thermal stability compared to the free anion and has been explored for the controlled release of the valerate anion, which can be triggered by changes in environmental pH. researchgate.net

Table 3: Characteristics of Valerate-ZLH Nanohybrid Material

PropertyObservationSignificanceReference
Structure Intercalation of valerate anions between inorganic zinc layered hydroxide (ZLH) lamellae.Formation of a new nanolayered organic-inorganic hybrid material. researchgate.net
Basal Spacing 19.8 ÅConfirms successful intercalation and expansion of the interlayer gallery. researchgate.net
Morphology Transformation from non-uniform granular ZnO to flake-like structures.The intercalation process modifies the material's physical structure. researchgate.net
Thermal Stability Enhanced compared to the unbound valerate anion.The inorganic host provides a protective environment for the organic component. researchgate.net
Release Profile Slow release of valerate anions, governed by pseudo-second-order kinetics; highest release at pH 4.Potential for development of controlled-release formulations for applications like agriculture. researchgate.net

Future research in this domain will explore the incorporation of this compound into other matrices, such as conductive polymers or porous silica, to create multifunctional hybrid materials for applications in catalysis, sensing, and advanced coatings. udel.edursc.org

Q & A

Q. What are the established synthetic protocols for zinc valerate coordination compounds, and how do reaction conditions influence structural properties?

this compound can be synthesized via direct reaction between zinc carboxylates (e.g., zinc acetate) and valeric acid derivatives under controlled stoichiometry. A common method involves reacting zinc precursors with valerate salts in ethanol or aqueous media under reflux (60–80°C). Structural characterization typically employs Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-Zn coordination and X-ray diffraction (XRD) for crystallinity analysis . For advanced applications like ZnO nanoparticle synthesis, thermal decomposition of this compound precursors (e.g., heating at 400–600°C in air) or ultrasonication with surfactants (e.g., oleic acid) is used, with outcomes dependent on precursor purity and reaction kinetics .

Q. How does this compound interact with biological systems in vitro, particularly in gut barrier models?

In Caco-2 intestinal epithelial cell monolayers, valerate (a short-chain fatty acid component of this compound) enhances barrier integrity by upregulating tight junction proteins (e.g., occludin, ZO-1) via histone deacetylase (HDAC) inhibition. Experimental designs should include transepithelial electrical resistance (TEER) measurements and immunofluorescence staining to quantify barrier effects. Dose-response studies (0.5–5 mM valerate) are critical, as higher concentrations may induce cytotoxicity . Co-treatment with other SCFAs (e.g., butyrate) is recommended to assess synergistic effects .

Q. What analytical techniques are essential for quantifying valerate release from this compound in physiological environments?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is preferred for quantifying free valerate in biological fluids. For in vitro dissolution studies, simulate gastrointestinal conditions (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid) and use dialysis membranes to monitor release kinetics. Validate methods with spiked samples to ensure recovery rates >90% .

Advanced Research Questions

Q. What mechanisms underlie this compound’s role in modulating neuroinflammation, and how can these be experimentally validated?

Sodium valerate (a related compound) reduces neuroinflammation in murine models by suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) and enhancing anti-inflammatory markers (e.g., IL-10) via HDAC inhibition. For this compound, combine RNA sequencing of brain regions (e.g., amygdala) with behavioral assays (e.g., ethanol preference tests in binge-drinking models). Key pathways to investigate include mitochondrial regulation and G protein-coupled receptor signaling .

Q. How does this compound influence amyloid-beta pathology in Alzheimer’s disease, and what experimental models are most suitable?

In amyloid PET imaging studies, systemic valerate correlates with reduced amyloid-beta deposition. Use transgenic AD mouse models (e.g., APP/PS1) treated with this compound to assess plaque burden via immunohistochemistry. Parallelly, measure blood-brain barrier permeability using Evans blue assays, as valerate may mitigate endothelial dysfunction linked to amyloidosis .

Q. What are the challenges in achieving reproducibility in this compound-derived ZnO nanoparticle synthesis, and how can they be addressed?

Variability in ZnO nanoparticle size (20–100 nm) and cytotoxicity arises from precursor decomposition kinetics and surfactant interactions. Standardize protocols by:

  • Controlling heating rates (2–5°C/min) during thermal decomposition.
  • Using oleic acid as a capping agent at a 1:3 molar ratio (ZnO:oleic acid).
  • Characterizing products with dynamic light scattering (DLS) and transmission electron microscopy (TEM). Validate reproducibility across ≥3 independent batches .

Q. How does this compound participate in cross-feeding microbial networks, and what implications does this have for environmental bioremediation?

In anaerobic bioreactors, valerate production from glycerol involves microbial consortia (e.g., Megasphaera spp.) that convert lactate and ethanol to valerate via chain elongation. Use metagenomic sequencing to identify keystone species and optimize reactor conditions (pH 5.5–6.0, 35°C). Co-culture studies with Streptococcus thermophilus enhance valerate yields by 30% through lactate cross-feeding .

Methodological Challenges and Contradictions

Q. How to resolve conflicting data on valerate’s dual role as pro-inflammatory and anti-inflammatory agent in different tissues?

Contradictions arise from tissue-specific HDAC isoform expression. For example, valerate suppresses HDAC3 in intestinal cells (anti-inflammatory) but may activate HDAC6 in neuronal cells. Address this by:

  • Conducting isoform-specific HDAC activity assays (e.g., fluorometric kits).
  • Using tissue-specific knockout models (e.g., HDAC3^−/− mice) .

Q. Why do this compound coordination compounds exhibit variable cytotoxicity in cancer models?

Discrepancies stem from differences in nanoparticle surface charge and ROS generation. For triple-negative breast cancer (TNBC) models, pre-screen ZnO NPs for ζ-potential (target: −15 to −25 mV) and ROS production (using DCFH-DA assays). Normalize results to non-malignant epithelial cells (e.g., MCF-10A) .

Key Recommendations for Researchers

  • Prioritize isotopic labeling (e.g., ^13C-valerate) to trace metabolic pathways in microbial or mammalian systems.
  • Use multi-omics integration (metagenomics + metabolomics) to elucidate this compound’s role in microbiome-host interactions .
  • Address batch-to-batch variability in nanoparticle synthesis by adopting Quality-by-Design (QbD) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.